alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

dual COX/5-LO inhibitor prostaglandin synthetase anti-inflammatory mechanism

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone (CAS 83677-24-1), also known as KME-4 or PGS-IN-1, is a synthetic α-benzylidene-γ-butyrolactone derivative characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl motif. Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target cyclooxygenase (COX), KME-4 functions as a dual inhibitor of prostaglandin synthetase (PGS/COX) and 5-lipoxygenase (5-LO), two key enzymes in the arachidonic acid cascade.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 83677-24-1
Cat. No. B1673672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
CAS83677-24-1
Synonymsalpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)gamma-butyrolactone
KME 4
KME-4
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
InChIInChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
InChIKeyDFPYHQJPGCODSB-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone (KME-4): A Dual COX/5-LO Inhibitor for Anti-Inflammatory Research Procurement


alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone (CAS 83677-24-1), also known as KME-4 or PGS-IN-1, is a synthetic α-benzylidene-γ-butyrolactone derivative characterized by a 3,5-di-tert-butyl-4-hydroxyphenyl motif [1]. Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target cyclooxygenase (COX), KME-4 functions as a dual inhibitor of prostaglandin synthetase (PGS/COX) and 5-lipoxygenase (5-LO), two key enzymes in the arachidonic acid cascade [2]. The compound exists as the (E)-trans isomer and is synthesized via a Wittig condensation between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone [3].

Why KME-4 Cannot Be Substituted by Generic NSAIDs or Other Di-tert-Butylphenol Dual Inhibitors: Mechanistic and Safety Differentiation


Although KME-4 shares the 3,5-di-tert-butyl-4-hydroxyphenyl substructure with other dual COX/5-LO inhibitors such as S-2474, R-830, and E-5110, the appended γ-butyrolactone moiety confers a distinct enzyme inhibition profile and selectivity fingerprint that cannot be replicated by close structural analogs [1]. More critically, standard NSAIDs such as indomethacin, naproxen, and ibuprofen are essentially inactive against 5-lipoxygenase (5-LO IC50 > 100 μM for indomethacin), meaning they cannot simultaneously suppress both prostaglandin and leukotriene biosynthesis [2]. The quantitative evidence below demonstrates that KME-4 occupies a unique position at the intersection of dual-pathway inhibition, 12-lipoxygenase sparing, and an improved gastrointestinal safety margin that no single comparator matches across all dimensions.

Quantitative Differentiation Evidence for KME-4: Head-to-Head Data vs. NSAIDs, BW755C, and Di-tert-Butylphenol Analogs


Dual COX/5-LO Equipotency: KME-4 vs. Indomethacin, Naproxen, and Ibuprofen

KME-4 was equipotent in inhibiting both prostaglandin synthetase (PGS) and 5-lipoxygenase (5-LO) activities of rat basophilic leukemia (RBL-1) cells, unlike indomethacin, naproxen, and ibuprofen which selectively inhibit only PGS/COX [1]. In isolated enzyme assays, KME-4 inhibited PGS with an IC50 of 0.28 μM and 5-LO with an IC50 of 1.05 μM . By comparison, indomethacin exhibits a 5-LO IC50 of >100 μM (7,000 nM) in human whole blood assays, demonstrating a >350-fold selectivity gap that KME-4 eliminates [2].

dual COX/5-LO inhibitor prostaglandin synthetase anti-inflammatory mechanism

12-Lipoxygenase Sparing: KME-4 vs. BW755C — A Selectivity Differentiator

KME-4 was shown to inhibit 5-LO in polymorphonuclear leukocyte cytosol (IC50 = 0.85 μM) and ionophore A23187-stimulated cells (IC50 = 11.5 μM), as well as platelet cyclooxygenase (IC50 = 0.44 μM), while exerting no inhibitory effect on platelet 12-lipoxygenase at concentrations up to 100 μM [1]. In contrast, BW755C, another dual 5-LO/COX inhibitor, inhibited both 5-LO (IC50 = 5 μM) and 12-LO in the same concentration range, demonstrating a broader, less selective lipoxygenase inhibition profile .

12-lipoxygenase selectivity dual inhibitor specificity arachidonic acid cascade

Gastrointestinal Safety Margin: KME-4 vs. Indomethacin, Naproxen, and Ibuprofen

In starved rats, the ulcerogenic activity of KME-4 was weaker than indomethacin and naproxen, but stronger than ibuprofen [1]. Critically, the ratio of UD50 (ulcerogenic dose, stomach) to ED30 (carrageenin edema) or to ED25 (granuloma formation) for KME-4 showed higher values than those of the reference drugs, indicating a wider gastrointestinal safety margin [1]. In a 12-day repeated-dose study, KME-4 caused perforating ulceration of the small intestine, but this effect was less potent than that of indomethacin, naproxen, and ibuprofen [2].

ulcerogenic index therapeutic window NSAID gastrointestinal toxicity

Anti-Inflammatory Potency Ranking in Carrageenin Paw Edema: KME-4 vs. Three NSAIDs

In the carrageenin-induced paw edema model in rats, KME-4 demonstrated anti-inflammatory activity that was less potent than indomethacin but more potent than naproxen and ibuprofen [1]. In the granuloma formation assay, KME-4 was less active than indomethacin, equipotent with naproxen, and more active than ibuprofen [1]. This positions KME-4 between indomethacin and naproxen in anti-inflammatory potency while offering the dual COX/5-LO mechanism that neither comparator provides.

carrageenin-induced edema anti-inflammatory ED30 in vivo efficacy ranking

Analgesic Activity: ED50 Values for KME-4 vs. Indomethacin, Naproxen, and Ibuprofen in the Acetic Acid Writhing Test

In the acetic acid-induced writhing test in rats, the oral ED50 values were: KME-4 = 5.2 mg/kg, indomethacin = 3.8 mg/kg, naproxen = 7.0 mg/kg, and ibuprofen = 18.6 mg/kg [1]. The relative order of analgesic potency (indomethacin > KME-4 > naproxen > ibuprofen) correlated with the inhibitory effect of these drugs on acetic acid-induced vascular permeability [1]. KME-4 thus demonstrates analgesic potency closer to indomethacin than to naproxen, a meaningful advantage when analgesic and anti-inflammatory endpoints are both required.

analgesic ED50 acetic acid writhing NSAID potency comparison

COX-2 Selectivity Profile Within the Di-tert-Butylphenol Class: KME-4 vs. S-2474, R-830, and E-5110

At a concentration of 100 µM, KME-4 inhibited COX-1 by 64% and COX-2 by 97%, yielding a strong COX-2 preference [1]. By comparison, the structural analog R-830 inhibited COX-1 by 93% and COX-2 by 85% (COX-1-preferring), while S-2474 showed 38% COX-1 and 86% COX-2 inhibition (more balanced but weaker overall COX-1 inhibition) [1]. E-5110 demonstrated 66% COX-1 and 105% COX-2 inhibition, a profile closer to KME-4 but with a different appended functional group (isothiazolidine dioxide vs. γ-butyrolactone) [1].

COX-2/COX-1 selectivity di-tert-butylphenol analogs structure-activity relationship

Optimal Research and Procurement Application Scenarios for KME-4 Based on Quantitative Differentiation Evidence


In Vivo Models of Rheumatoid Arthritis Requiring Dual COX/5-LO Inhibition with Reduced Gastrointestinal Confounding

KME-4 is the preferred compound for rat adjuvant arthritis studies where both prostaglandin and leukotriene pathways must be simultaneously suppressed. In established adjuvant arthritis, KME-4 (10 mg/kg/day p.o.) produced greater improvement in systemic parameters (ESR, serum A/G ratio, bone damage scores) than indomethacin (2 mg/kg) [1], while demonstrating a wider gastrointestinal safety margin as evidenced by a higher UD50/ED30 ratio than indomethacin, naproxen, and ibuprofen [2]. This dual advantage — disease-modifying efficacy plus reduced ulcerogenic liability — makes KME-4 the rational procurement choice for chronic arthritis models where NSAID-induced gastrointestinal toxicity would otherwise confound endpoint interpretation.

Mechanistic Studies of the Arachidonic Acid Cascade Distinguishing 5-LO vs. 12-LO Dependent Pathways

KME-4 is uniquely suited for experiments designed to dissect the relative contributions of 5-LO versus 12-LO products in inflammation. Unlike BW755C, which inhibits both 5-LO and 12-LO non-selectively, KME-4 spares 12-LO at concentrations up to 100 μM while potently inhibiting 5-LO (cytosol IC50 = 0.85 μM) and COX (IC50 = 0.44 μM) [3]. This selectivity allows researchers to attribute observed biological effects specifically to 5-LO/COX pathway blockade without the confounding variable of concurrent 12-LO inhibition, a key experimental control that BW755C cannot provide.

Analgesic Screening in Inflammatory Pain Models with Combined Anti-Inflammatory and Pain Endpoints

For preclinical pain research requiring both analgesic and anti-inflammatory readouts, KME-4 delivers an oral analgesic ED50 of 5.2 mg/kg in the acetic acid writhing test, placing it between indomethacin (3.8 mg/kg) and naproxen (7.0 mg/kg) in potency [4]. Unlike indomethacin and naproxen, KME-4 additionally inhibits 5-LO, providing a broader mechanistic profile. This makes KME-4 the appropriate selection for studies exploring the contribution of leukotrienes to inflammatory pain where classical COX-selective NSAIDs would leave the 5-LO pathway unaddressed.

Structure-Activity Relationship (SAR) Studies on Di-tert-Butylphenol-Based Dual Inhibitors

KME-4 serves as a critical reference standard within the di-tert-butylphenol chemotype family. At 100 μM, KME-4 exhibits 64% COX-1 and 97% COX-2 inhibition, a profile that differs systematically from R-830 (COX-1-preferring: 93%/85%), S-2474 (weaker COX-1: 38%/86%), and E-5110 (comparable COX inhibition but different scaffold: isothiazolidine vs. γ-butyrolactone) [5]. Procurement of KME-4 as an SAR reference compound is essential for any medicinal chemistry program optimizing the appended heterocycle of 3,5-di-tert-butyl-4-hydroxybenzylidene derivatives for target COX-2/5-LO selectivity.

Quote Request

Request a Quote for alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.